
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile
Übersicht
Beschreibung
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMP, and it is a pyrrole derivative that possesses both nitrile and methyl groups. The synthesis of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a complex process that requires expertise and precision.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antiviral properties. This compound has also been found to possess anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit anticancer activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. The anti-inflammatory and analgesic properties of this compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anticancer activity of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to exhibit anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile in lab experiments include its antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. Additionally, this compound exhibits anticancer activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for the scientific research of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile. One potential direction is to further investigate its antimicrobial, antifungal, and antiviral properties and develop new treatments for infectious diseases. Another potential direction is to explore the anti-inflammatory and analgesic properties of this compound and develop new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile and to develop new treatments for cancer.
Eigenschaften
CAS-Nummer |
142015-51-8 |
|---|---|
Produktname |
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2/c1-10-3-5-11(6-4-10)13-9-15(2)8-12(13)7-14/h3-6,8-9H,1-2H3 |
InChI-Schlüssel |
PGXDCGZWODNGDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |
Synonyme |
1-METHYL-4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
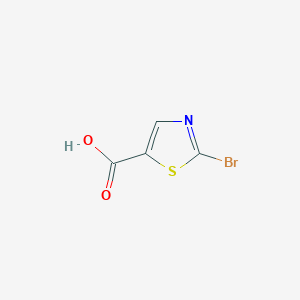
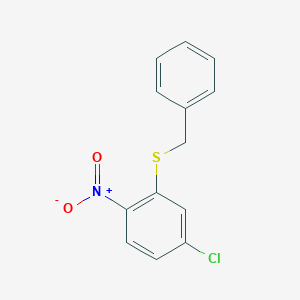
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)


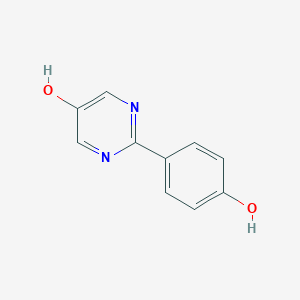
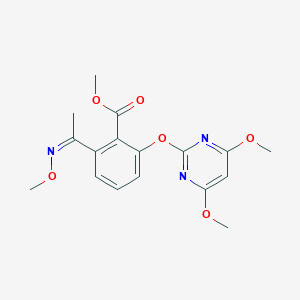
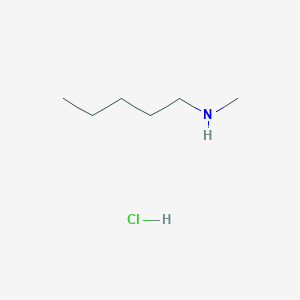

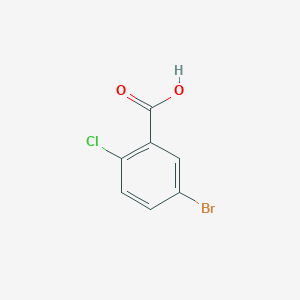


![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)